molecular formula C20H26N2O2 B246902 N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide

N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide

Cat. No. B246902
M. Wt: 326.4 g/mol
InChI Key: NDCQTUMBHVRMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. It is a pentadecapeptide with the molecular formula C62H98N16O22 and a molecular weight of 1419.535 g/mol. BPC-157 has been shown to have a wide range of beneficial effects on various biological systems, including the gastrointestinal tract, cardiovascular system, central nervous system, and musculoskeletal system.

Mechanism Of Action

The exact mechanism of action of N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide is not fully understood. It has been shown to interact with several different biological pathways, including growth factor signaling, angiogenesis, and inflammation. N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide has been shown to promote the expression of several different growth factors, including vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). It has also been shown to inhibit the expression of several different inflammatory cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote angiogenesis, enhance wound healing, and protect against various types of tissue damage. N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide has also been shown to have anti-inflammatory effects, promote the expression of several different growth factors, and inhibit the expression of several different inflammatory cytokines.

Advantages And Limitations For Lab Experiments

N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide has several advantages for lab experiments. It is stable and can be stored for long periods of time without degradation. It is also relatively easy to synthesize using SPPS techniques. However, there are also some limitations to working with N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide. It is relatively expensive compared to other peptides, and it can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide. One area of interest is its potential therapeutic applications for various types of tissue damage, including muscle injuries, bone fractures, and nerve damage. Another area of interest is its potential as a treatment for various gastrointestinal disorders, including inflammatory bowel disease (IBD) and peptic ulcers. Additionally, there is interest in exploring the potential use of N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide as a treatment for cardiovascular diseases, such as myocardial infarction and stroke.

Synthesis Methods

N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin support using protected amino acids and coupling reagents. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of beneficial effects on various biological systems, including the gastrointestinal tract, cardiovascular system, central nervous system, and musculoskeletal system. N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide has been shown to promote angiogenesis, enhance wound healing, and protect against various types of tissue damage.

properties

Product Name

N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-benzyl-6-(piperidine-1-carbonyl)cyclohex-3-ene-1-carboxamide

InChI

InChI=1S/C20H26N2O2/c23-19(21-15-16-9-3-1-4-10-16)17-11-5-6-12-18(17)20(24)22-13-7-2-8-14-22/h1,3-6,9-10,17-18H,2,7-8,11-15H2,(H,21,23)

InChI Key

NDCQTUMBHVRMMC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2CC=CCC2C(=O)NCC3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C(=O)C2CC=CCC2C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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